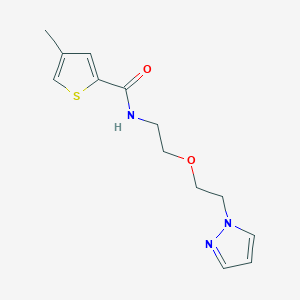![molecular formula C19H27NO4 B2448631 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide CAS No. 899957-49-4](/img/structure/B2448631.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Methods for Determining Antioxidant Activity
Understanding the antioxidant activity of chemical compounds is crucial in various fields, including food science, pharmacy, and medicine. The study by Munteanu and Apetrei (2021) reviews critical analytical methods used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP assays. These methods, based on hydrogen atom transfer and electron transfer, could be relevant for assessing the antioxidant potential of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide, offering insights into its applicability in health-related research (Munteanu & Apetrei, 2021).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships are discussed by Razzaghi-Asl et al. (2013), focusing on how structural modifications can enhance antioxidant effectiveness. Such insights are valuable for designing and synthesizing new compounds with optimized antioxidant capabilities, which might apply to the study and potential modification of this compound for specific scientific applications (Razzaghi-Asl et al., 2013).
Molecular Basis of Polyphenolic Antioxidants
Leopoldini, Russo, and Toscano (2011) review the molecular mechanisms through which natural polyphenolic antioxidants exert their protective roles, including hydrogen atom transfer, single electron transfer, and metal chelation. This comprehensive analysis can inform the exploration of similar antioxidant mechanisms in this compound, especially if it exhibits polyphenolic-like properties (Leopoldini, Russo, & Toscano, 2011).
Medicinal Chemistry and Natural Products as Drug Sources
The search for new drugs often turns to natural products for novel structures. Newman and Cragg (2012) highlight the significance of natural products in drug discovery, emphasizing their role as sources of new chemical entities. This perspective can guide research into this compound, considering its potential as a lead compound for developing new therapeutic agents (Newman & Cragg, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14(2)23-16-8-6-15(7-9-16)18(21)20-12-17-13-22-19(24-17)10-4-3-5-11-19/h6-9,14,17H,3-5,10-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYGSNYEKLGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2448548.png)


![2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide](/img/structure/B2448554.png)
![2-[(4-aminophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448555.png)


![Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448562.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2448566.png)


![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)